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2'-Formyl(1,1'-biphenyl)-4-acetic acid
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Overview
Description
2’-Formyl(1,1’-biphenyl)-4-acetic acid is an organic compound with the molecular formula C14H10O3 It is a derivative of biphenyl, featuring a formyl group at the 2’ position and an acetic acid group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Formyl(1,1’-biphenyl)-4-acetic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the use of boronic esters, which can be selectively functionalized to introduce the formyl and acetic acid groups .
Industrial Production Methods
Industrial production of 2’-Formyl(1,1’-biphenyl)-4-acetic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2’-Formyl(1,1’-biphenyl)-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed
Oxidation: 2’-Carboxy(1,1’-biphenyl)-4-acetic acid
Reduction: 2’-Hydroxymethyl(1,1’-biphenyl)-4-acetic acid
Substitution: Various substituted biphenyl derivatives depending on the electrophile used
Scientific Research Applications
Pharmaceutical Development
2'-Formyl(1,1'-biphenyl)-4-acetic acid has been investigated for its potential as an anticancer agent. Its derivatives have shown promising activity against various cancer cell lines. For example, compounds derived from biphenyl structures have been synthesized and evaluated for their cytotoxic effects on leukemia and central nervous system cancer cells. Studies indicate that modifications to the biphenyl framework can enhance anticancer activity significantly .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized to create various derivatives through reactions such as acylation, alkylation, and condensation. The versatility of its functional groups allows chemists to modify the compound to develop new materials or pharmaceuticals .
Material Science
In material science, this compound is explored for its role in synthesizing covalent organic frameworks (COFs). These frameworks are known for their stability and potential applications in gas storage, separation processes, and catalysis . The incorporation of this compound into COFs can enhance their properties and functionalities.
Case Studies
Mechanism of Action
The mechanism of action of 2’-Formyl(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2’-Formyl(1,1’-biphenyl)-4-acetic acid can be compared with other similar compounds, such as:
2’-Formyl(1,1’-biphenyl)-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2 position instead of the 4 position.
4’-Formyl(1,1’-biphenyl)-4-carboxylic acid: Features a formyl group at the 4’ position and a carboxylic acid group at the 4 position.
3’-Chloro(1,1’-biphenyl)-2-carboxylic acid: Contains a chloro substituent at the 3’ position and a carboxylic acid group at the 2 position.
These compounds share structural similarities but differ in the position and nature of their functional groups, which can influence their reactivity and applications.
Biological Activity
2'-Formyl(1,1'-biphenyl)-4-acetic acid, a compound of interest in medicinal chemistry, has shown potential biological activities that warrant thorough investigation. This article reviews its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and potential applications in cancer therapy.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research on this compound has highlighted several key areas of biological activity:
- Antimicrobial Activity
- Anti-inflammatory Effects
- Anticancer Properties
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Escherichia coli | 32 µg/mL | Moderate |
Staphylococcus aureus | 16 µg/mL | High |
Pseudomonas aeruginosa | 64 µg/mL | Low |
The compound was particularly effective against Staphylococcus aureus, indicating its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown promising anti-inflammatory effects. Experimental models have indicated that it can reduce pro-inflammatory cytokine levels.
Case Study: Inhibition of Cytokine Production
A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages demonstrated that treatment with this compound resulted in a significant decrease in the production of TNF-α and IL-6.
- TNF-α Reduction : Decreased by 45% at a concentration of 50 µM.
- IL-6 Reduction : Decreased by 30% at a concentration of 50 µM.
These findings suggest that the compound may serve as a therapeutic agent for inflammatory diseases.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been observed to inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Against Cancer Cell Lines
Cancer Cell Line | IC50 (µM) | Effectiveness Level |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Moderate |
HeLa (Cervical Cancer) | 15 | High |
A549 (Lung Cancer) | 30 | Moderate |
The mechanism underlying its anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Properties
CAS No. |
91197-50-1 |
---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-[4-(2-formylphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H12O3/c16-10-13-3-1-2-4-14(13)12-7-5-11(6-8-12)9-15(17)18/h1-8,10H,9H2,(H,17,18) |
InChI Key |
ASRJPOINUBQHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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